molecular formula C22H23NO4 B11397975 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B11397975
M. Wt: 365.4 g/mol
InChI Key: DMOVAAKTNRGJKV-UHFFFAOYSA-N
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Description

    3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide: , belongs to the class of chromone derivatives.

  • Its chemical formula is C₂₄H₂₀O₅N, and it features a chromone core with a methoxy group (OCH₃) at position 7 and a phenylethyl amide side chain.
  • The compound’s structure is shown below:

    Structure:\text{Structure:} Structure:

    !Compound X
  • Compound X: exhibits interesting pharmacological properties, making it a subject of scientific investigation.

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: serves as a building block for designing novel chromone-based compounds with potential bioactivity.

      Biology: Researchers explore its effects on cellular processes, such as apoptosis and cell signaling pathways.

      Medicine: Investigations focus on its potential as an anticancer agent or anti-inflammatory drug.

      Industry: Although not widely used industrially, its derivatives may find applications in pharmaceuticals or agrochemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H23NO4

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    3-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(2-phenylethyl)propanamide

    InChI

    InChI=1S/C22H23NO4/c1-15-18-9-8-17(26-2)14-20(18)27-22(25)19(15)10-11-21(24)23-13-12-16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,23,24)

    InChI Key

    DMOVAAKTNRGJKV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCCC3=CC=CC=C3

    Origin of Product

    United States

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